molecular formula C9H5BrN4 B2706107 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1119392-12-9; 21537-95-1

4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2706107
CAS No.: 1119392-12-9; 21537-95-1
M. Wt: 249.071
InChI Key: SKCRCHJZYFYITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-5-cyano-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form the corresponding azide, which then undergoes cyclization with a nitrile to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products:

    Substitution: Formation of substituted triazoles.

    Oxidation: Oxidized triazole derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-cyano-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-5-cyano-2H-1,2,3-triazole is unique due to its combination of a triazole ring with both bromophenyl and cyano substituents. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile building block in synthetic chemistry and a valuable tool in various research applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-7-3-1-6(2-4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCRCHJZYFYITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119392-12-9
Record name 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD23P37RMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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